

Methyl 2-chloroquinazoline-7-carboxylate molecular weight and formula

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Compound of Interest

Compound Name: Methyl 2-chloroquinazoline-7-carboxylate

Cat. No.: B1519853

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An In-depth Technical Guide to **Methyl 2-chloroquinazoline-7-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on **Methyl 2-chloroquinazoline-7-carboxylate**, a key heterocyclic building block in modern medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental chemical data with practical, field-proven insights into its synthesis, characterization, and application, with a particular focus on its role in the development of novel therapeutics.

Executive Summary: The Strategic Value of a Privileged Scaffold

The quinazoline core is a well-established "privileged scaffold" in drug discovery, forming the backbone of numerous approved drugs, particularly in oncology.^{[1][2]} Its rigid, planar structure and versatile substitution points allow for precise orientation of functional groups to engage with biological targets. **Methyl 2-chloroquinazoline-7-carboxylate** emerges as a particularly valuable derivative. The chloro-substituent at the 2-position acts as an efficient electrophilic handle for nucleophilic aromatic substitution (SNAr) reactions, while the methyl carboxylate at the 7-position provides a point for further chemical elaboration or can influence the molecule's physicochemical properties. This guide will provide the foundational knowledge required to effectively utilize this compound in research and development programs.

Core Physicochemical & Safety Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. **Methyl 2-chloroquinazoline-7-carboxylate** is typically supplied as a yellow solid with consistent characteristics across batches.^[3]

Key Properties

All quantitative data for **Methyl 2-chloroquinazoline-7-carboxylate** are summarized in the table below for rapid reference and comparison.

Property	Value	Source(s)
CAS Number	953039-79-7	[3][4]
Molecular Formula	C ₁₀ H ₇ ClN ₂ O ₂	[4][5][6]
Molecular Weight	222.63 g/mol	[3][4][6]
Appearance	Yellow Solid	[3]
Purity	Typically ≥97%	[3][4]
IUPAC Name	methyl 2-chloroquinazoline-7-carboxylate	[3]
SMILES	COC(=O)C1=CC=C2C=NC(Cl)=NC2=C1	[3][5]
InChIKey	Not readily available in search results.	
Storage	Room temperature or 0-8 °C, dry conditions	[3][4]

Safety, Handling, and Storage

As with any reactive chemical intermediate, adherence to strict safety protocols is mandatory. The compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard.^[3]

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Some sources also list H302 (Harmful if swallowed).
[\[3\]](#)
[\[5\]](#)
- Personal Protective Equipment (PPE): Always handle this compound within a certified fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash goggles or a face shield.
[\[7\]](#)
[\[8\]](#)
- Handling Precautions: Avoid generating dust. Prevent contact with skin, eyes, and clothing.
[\[8\]](#) After handling, wash hands and any exposed skin thoroughly.
[\[7\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
[\[7\]](#)
[\[8\]](#)
[\[9\]](#) Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.
[\[7\]](#)

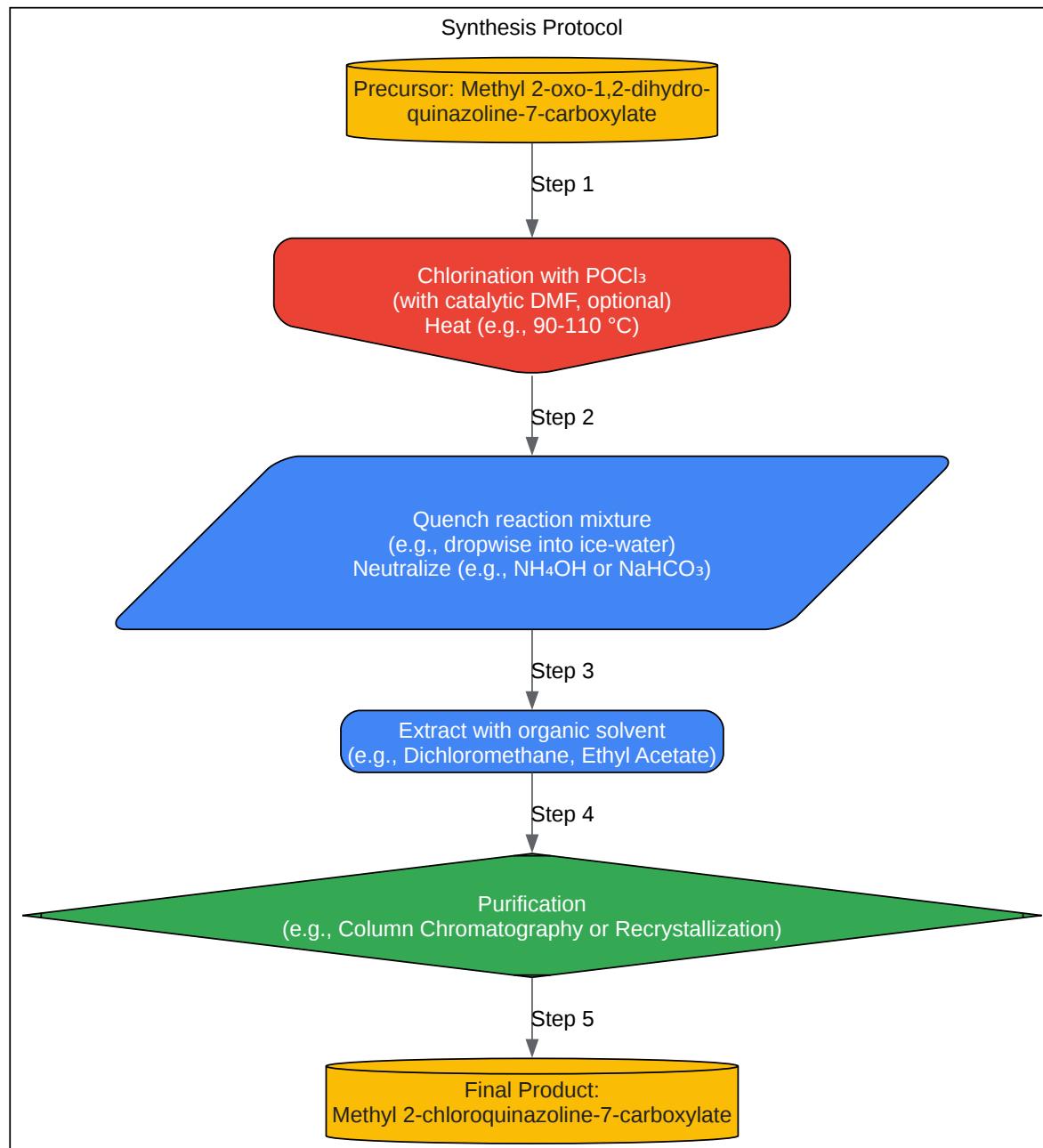
Synthesis and Mechanistic Rationale

The synthesis of 2-chloroquinazoline derivatives is a cornerstone transformation in medicinal chemistry. The most prevalent and industrially scalable approach involves the chlorination of a precursor quinazolinone. This is a robust and well-documented method.
[\[10\]](#)
[\[11\]](#)

The Logic of the Chlorination Workflow

The conversion of a quinazolin-4-one to a 4-chloroquinazoline is a critical step that transforms a relatively inert amide-like functionality into a highly reactive electrophilic center, primed for reaction with nucleophiles. The choice of a chlorinating agent like phosphorus oxychloride (POCl_3) is deliberate; it is highly effective and the reaction byproducts are volatile, simplifying purification. The addition of a catalytic amount of a tertiary amine or DMF can accelerate the reaction.
[\[10\]](#)
[\[12\]](#)

The overall workflow is designed for efficiency and purity, moving from a stable precursor to a reactive intermediate ready for the next synthetic step.

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Caption: A generalized workflow for the synthesis of **Methyl 2-chloroquinazoline-7-carboxylate**.

Step-by-Step Laboratory Synthesis Protocol

This protocol is a representative procedure based on established methods for analogous compounds.[\[10\]](#)[\[12\]](#) Note: All operations must be performed in a certified fume hood.

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the starting material, Methyl 2-oxo-1,2-dihydroquinazoline-7-carboxylate (1 equivalent).
- **Reagent Addition:** Carefully add phosphorus oxychloride (POCl_3 , 10 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
- **Heating:** Heat the reaction mixture to 90-110 °C with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
- **Cooling and Quenching:** Once the reaction is complete, allow the mixture to cool to room temperature. In a separate, larger flask containing a stirred mixture of ice and water, slowly and carefully add the reaction mixture dropwise. This is an exothermic process and requires caution.
- **Neutralization:** Neutralize the acidic aqueous solution by the slow addition of a base, such as aqueous ammonium hydroxide or a saturated sodium bicarbonate solution, until the pH is approximately 7-8. A precipitate of the crude product should form.
- **Extraction:** Extract the aqueous mixture multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate. Combine the organic layers.
- **Washing and Drying:** Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent in vacuo.
- **Purification:** The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., isopropanol) to yield the pure product.

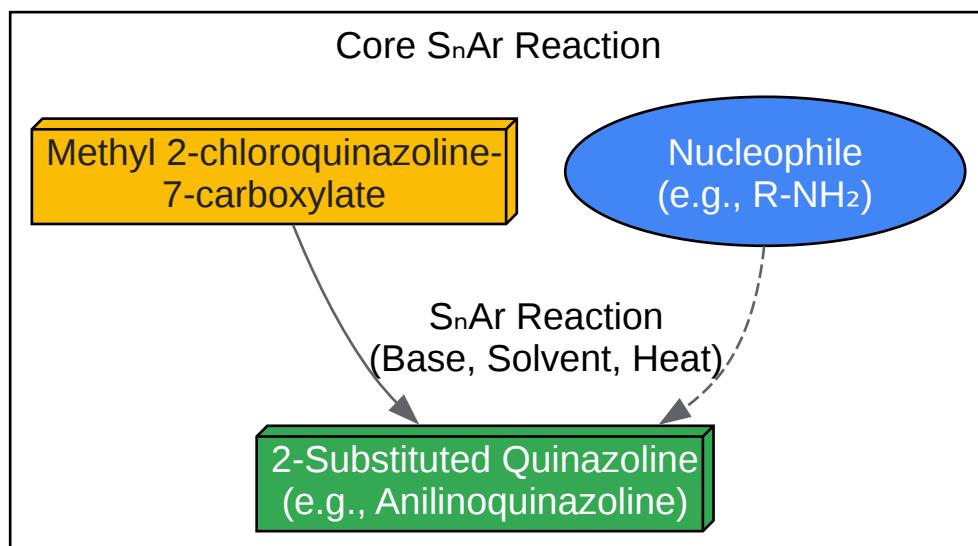
Methyl 2-chloroquinazoline-7-carboxylate.[10]

Applications in Drug Discovery

The primary utility of **Methyl 2-chloroquinazoline-7-carboxylate** is as a reactive intermediate for constructing more complex molecules. Its quinazoline core is a proven pharmacophore, and the reactive chlorine atom is the key to its versatility.

Role as an Electrophilic Building Block

The electron-withdrawing nature of the quinazoline ring system makes the 2-position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various nucleophiles, most commonly amines, to generate 2-aminoquinazoline derivatives. This reaction is a cornerstone of many drug synthesis campaigns, including those for kinase inhibitors and other targeted therapies.[10][12]



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Caption: The key S_nAr reaction of **Methyl 2-chloroquinazoline-7-carboxylate**.

Case Study: Synthesis of Bioactive Molecules

While specific public-domain examples using this exact molecule are emerging, the strategy is well-precedented. For instance, similar 2-chloroquinazoline intermediates are reacted with

various aminobenzoic acids to produce inhibitors of carbonic anhydrase, an enzyme implicated in cancer.[10][12] They are also fundamental to the synthesis of many kinase inhibitors where an anilino-quinazoline moiety is required for binding to the ATP pocket of the enzyme.[11] Furthermore, its classification as a "Protein Degrader Building Block" by suppliers suggests its intended use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where the quinazoline scaffold can serve as a ligand for a target protein.[4]

Analytical Characterization

Ensuring the identity and purity of **Methyl 2-chloroquinazoline-7-carboxylate** is critical. A multi-pronged analytical approach is standard.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure. The proton NMR will show characteristic aromatic signals for the quinazoline core and a singlet for the methyl ester protons. The carbon NMR will confirm the number of unique carbon atoms, including the carbonyl of the ester.
- High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining purity. A reverse-phase method (RP-HPLC) is typically developed to separate the main compound from any starting materials, byproducts, or degradation products.[13] Purity is assessed by the area percentage of the main peak.
- Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The analysis will show a molecular ion peak corresponding to the calculated mass (222.63 g/mol), with a characteristic isotopic pattern due to the presence of chlorine.[6]
- Certificate of Analysis (CoA): Reputable suppliers will provide a CoA with each batch, detailing the results of these analytical tests and confirming that the material meets the specified purity.[3]

Conclusion

Methyl 2-chloroquinazoline-7-carboxylate is more than just a chemical; it is a strategic tool for the medicinal chemist. Its well-defined physicochemical properties, established synthesis routes, and, most importantly, its reactive functionality make it a valuable starting point for the discovery of novel therapeutics. From kinase inhibitors to emerging modalities like targeted protein degraders, the applications of this versatile building block are continually expanding.

This guide provides the essential technical and practical knowledge to leverage its full potential in the laboratory.

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